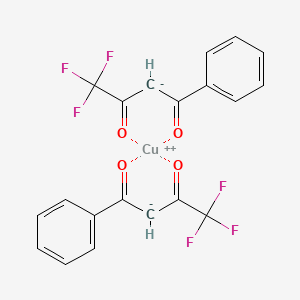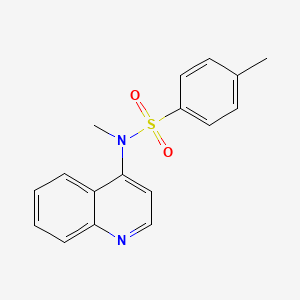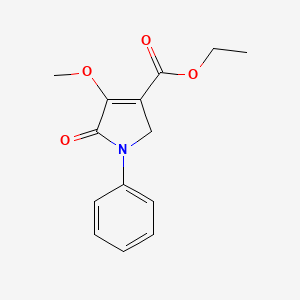
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with the molecular formula C14H15NO4 . This compound is part of the pyrrole family, which is known for its diverse biological and chemical properties. The structure of this compound includes a pyrrole ring substituted with various functional groups, making it a versatile molecule in synthetic chemistry .
Preparation Methods
The synthesis of Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through a multi-component reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . This reaction typically occurs in the presence of a catalyst such as citric acid in an ethanolic solution under ultrasound irradiation . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
CAS No. |
860362-27-2 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 4-methoxy-5-oxo-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-19-14(17)11-9-15(13(16)12(11)18-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
DHQYSSQTENLFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
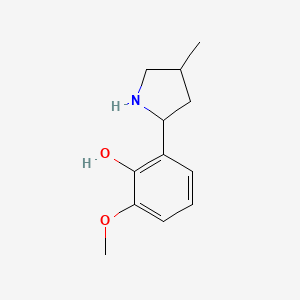
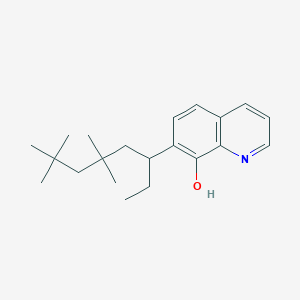
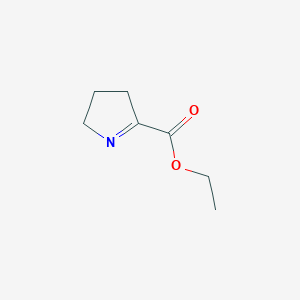
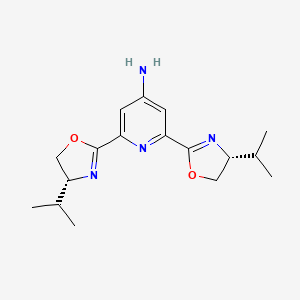
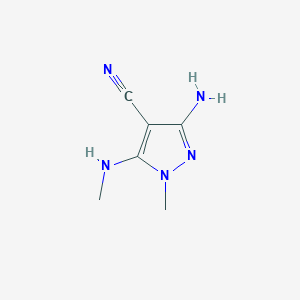
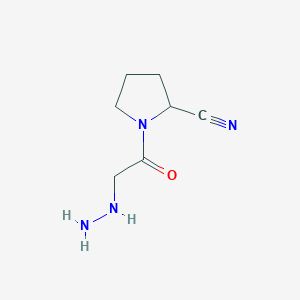

![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
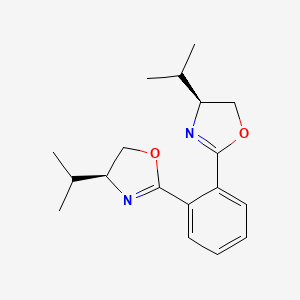
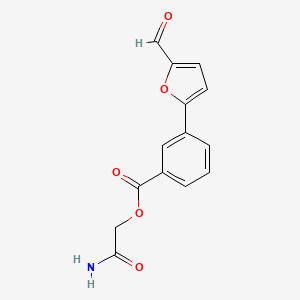
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
